molecular formula C17H11BrO3 B14358153 Biphenyl-4-yl 5-bromo-2-furoate CAS No. 93261-71-3

Biphenyl-4-yl 5-bromo-2-furoate

Cat. No.: B14358153
CAS No.: 93261-71-3
M. Wt: 343.2 g/mol
InChI Key: ACLQMFOVSIADTC-UHFFFAOYSA-N
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Description

Biphenyl-4-yl 5-bromo-2-furoate is an organic compound that features a biphenyl group attached to a 5-bromo-2-furoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl 5-bromo-2-furoate typically involves the coupling of biphenyl derivatives with 5-bromo-2-furoic acid or its derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a brominated furoate under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl 5-bromo-2-furoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted furoates with various functional groups.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Comparison with Similar Compounds

Similar Compounds

  • Biphenyl-4-yl 5-chloro-2-furoate
  • Biphenyl-4-yl 5-iodo-2-furoate
  • Biphenyl-4-yl 5-fluoro-2-furoate

Uniqueness

Biphenyl-4-yl 5-bromo-2-furoate is unique due to the presence of the bromine atom, which makes it more reactive in substitution reactions compared to its chloro, iodo, and fluoro counterparts . This reactivity can be advantageous in synthetic applications where selective functionalization is required.

Properties

CAS No.

93261-71-3

Molecular Formula

C17H11BrO3

Molecular Weight

343.2 g/mol

IUPAC Name

(4-phenylphenyl) 5-bromofuran-2-carboxylate

InChI

InChI=1S/C17H11BrO3/c18-16-11-10-15(21-16)17(19)20-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H

InChI Key

ACLQMFOVSIADTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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